(S)-4-Hydroxy Mephenytoin is a significant metabolite of the antiepileptic drug phenytoin. It is produced through the metabolic action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. This compound has garnered attention due to its role in the pharmacokinetics of mephenytoin, affecting both efficacy and toxicity profiles in patients. The stereospecific metabolism of mephenytoin results in the formation of (S)-4-hydroxy mephenytoin, which is crucial for understanding individual responses to treatment.
(S)-4-Hydroxy Mephenytoin is classified as a hydroxylated derivative of mephenytoin, which itself is a member of the hydantoin class of compounds used primarily as anticonvulsants. This compound can be sourced from various chemical suppliers and is often utilized in research settings to study drug metabolism and pharmacogenomics.
The synthesis of (S)-4-Hydroxy Mephenytoin typically involves the enzymatic hydroxylation of mephenytoin. This process is facilitated by cytochrome P450 enzymes, which introduce a hydroxyl group at the 4-position of the phenyl ring in mephenytoin.
(S)-4-Hydroxy Mephenytoin has a specific molecular structure characterized by:
The compound's structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity.
(S)-4-Hydroxy Mephenytoin participates in several biochemical reactions primarily related to drug metabolism:
The metabolic pathway of (S)-4-Hydroxy Mephenytoin can be influenced by various factors including genetic polymorphisms that affect enzyme expression levels, leading to variations in drug clearance rates among individuals.
The mechanism of action for (S)-4-Hydroxy Mephenytoin involves its role as a metabolite that influences the pharmacodynamics of mephenytoin:
Clinical studies have shown that variations in the metabolism of (S)-4-hydroxy mephenytoin correlate with therapeutic outcomes and adverse effects in patients treated with mephenytoin.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to determine purity and concentration levels.
(S)-4-Hydroxy Mephenytoin has several scientific applications:
This compound serves as an essential tool for researchers studying drug interactions, efficacy, and patient-specific responses to antiepileptic therapies.
(S)-4-Hydroxy mephenytoin (systematic name: (4S)-4-ethyl-2-hydroxy-4-(4-hydroxyphenyl)-1-methyl-4,5-dihydro-1H-imidazol-5-one) is a chiral metabolite characterized by a hydantoin core substituted with ethyl and 4-hydroxyphenyl groups at the C5 position and a methyl group at the N3 position. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol and a CAS registry number of 82695-93-0 for the (S)-enantiomer [1] [5] [8]. The compound’s stereogenic center at C5 confers absolute (S)-configuration, which is critical for its biochemical recognition. This enantiomer is exclusively produced in humans via CYP2C19-mediated oxidation of (S)-mephenytoin, while the (R)-enantiomer undergoes N-demethylation instead [2] [6].
N3-Methyl Group: Reduces hydrogen-bonding capacity versus non-methylated hydantoins.
Crystallographic and Spectroscopic Data:
CC[C@]1(N=C(O)N(C)C1=O)C1=CC=C(O)C=C1
[5] OQPLORUDZLXXPD-LBPRGKRZSA-N
[5] Density: Predicted at 1.249 ± 0.06 g/cm³ [8].
Stereochemical Specificity:The (S)-enantiomer is the sole product of CYP2C19-catalyzed aromatic hydroxylation of (S)-mephenytoin. This reaction exhibits a 150–1000-fold greater intrinsic clearance (Vmax/Km) compared to N-demethylation pathways [2]. The stereoselectivity arises from precise binding orientation within CYP2C19’s active site, where the pro-(S) face of mephenytoin aligns with the heme iron-oxo species.
Table 1: Atomic Coordinates and Bond Parameters
Atom | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
---|---|---|---|
C5-C4 (Phenyl) | 1.49 | 112.3 | -65.7 |
N3-C4 (Carbonyl) | 1.38 | 123.6 | 180.0 |
C5-Ethyl | 1.54 | 109.5 | 60.0 |
O-H (Phenolic) | 0.97 | 109.5 | 180.0 |
Biosynthetic Pathway:
(S)-4-Hydroxy mephenytoin is predominantly formed in vivo via regioselective and stereospecific aromatic 4-hydroxylation of (S)-mephenytoin catalyzed by cytochrome P450 2C19 (CYP2C19) in human liver microsomes [1] [2] [6]. The reaction proceeds via an epoxide intermediate that rearranges to the stable phenolic metabolite. The enzyme follows Michaelis-Menten kinetics, with reported Km values ranging from 30–350 μM and Vmax of 0.8–1.25 nmol·min⁻¹·nmol⁻¹ P450 in purified enzyme systems [6]. Cytochrome b₅ enhances turnover rates up to 3-fold at a 3:1 molar ratio with CYP2C19 [6].
In Vitro Reconstitution:
Purified CYP2C19 isoforms (P-450MP-1 and P-450MP-2) reconstituted with NADPH-cytochrome P450 reductase and phospholipid yield catalytically active systems. Both isoforms (MW: 48 kDa and 50 kDa) share identical N-terminal sequences, immunochemical properties, and kinetic parameters for (S)-4-hydroxylation, suggesting functional redundancy [6].
Stability Profile:
Table 2: Bioconversion Parameters of (S)-Mephenytoin to (S)-4-Hydroxy Mephenytoin
Parameter | Value | Conditions |
---|---|---|
Km (CYP2C19) | 1.25 mM | Reconstituted system with cytochrome b₅ |
Vmax | 0.8–1.25 nmol·min⁻¹·nmol⁻¹ P450 | Purified human enzymes |
Intrinsic Clearance (Vmax/Km) | 150–1000-fold > N-demethylation | Human liver microsomes |
Optimal pH | 7.4 | Phosphate buffer |
Solubility:
Ionization Constants (pKa):
Partition Coefficients:
Additional Properties:
Table 3: Summary of Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 234.25 g/mol | [1] [5] |
Melting Point | 153–154°C (racemate), 188–191°C ((S)-form) | Experimental [4] [8] |
Water Solubility | 0.638 mg/mL | ALOGPS [5] |
DMSO Solubility | 100 mg/mL | Experimental [7] |
pKa (Phenolic) | 8.31 ± 0.70 | Predicted [8] |
logP | 1.29–2.18 | ALOGPS/Chemaxon [5] |
PSA | 73.13 Ų | Chemaxon [5] |
Compound Synonyms and Identifiers
Table 4: Nomenclature of (S)-4-Hydroxy Mephenytoin
Identifier Type | Name |
---|---|
Systematic IUPAC | (4S)-4-Ethyl-2-hydroxy-4-(4-hydroxyphenyl)-1-methyl-4,5-dihydro-1H-imidazol-5-one |
Common Synonyms | (S)-5-Ethyl-5-(4-hydroxyphenyl)-3-methyl-2,4-imidazolidinedione; Mephenytoin Impurity 8; (5S)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin |
CAS Registry | 82695-93-0 |
PubChem CID | 119507 (4-Hydroxymephenytoin), 107921 ((S)-Mephenytoin precursor) |
MDL Number | MFCD12031412 |
UNII | Not assigned |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: